2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride
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Overview
Description
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is a chemical compound that features a thiazole ring and a piperazine moiety. Thiazole rings are known for their aromatic properties and reactivity, making them valuable in various chemical and biological applications . Piperazine derivatives are widely used in pharmaceuticals due to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to produce piperazine derivatives with high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, methanol, and water for oxidation and reduction reactions . Substitution reactions often require specific catalysts and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted thiazole and piperazine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, industrial sensitizers, and other applications.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can activate or inhibit biochemical pathways, while the piperazine moiety can modulate receptor activity . These interactions lead to various physiological effects, making the compound valuable in drug development and research .
Comparison with Similar Compounds
Similar Compounds
Niridazole: Used as a schistosomicide and for treating periodontitis.
Voreloxin: Binds to DNA and interacts with topoisomerase II, leading to cell death.
Uniqueness
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is unique due to its specific combination of a thiazole ring and a piperazine moiety, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14ClN3OS |
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Molecular Weight |
247.75 g/mol |
IUPAC Name |
(2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H |
InChI Key |
OLRHZFHVDGQNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CSC=N2.Cl |
Origin of Product |
United States |
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